molecular formula C8H3F3O4S B14325639 3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid CAS No. 112056-11-8

3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid

Katalognummer: B14325639
CAS-Nummer: 112056-11-8
Molekulargewicht: 252.17 g/mol
InChI-Schlüssel: JXVICXPMIXTSIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid is an aromatic compound characterized by the presence of three fluorine atoms, a sulfanyl group, and two carboxylic acid groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid typically involves multiple steps:

    Sulfanylation: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents like thiourea or thiophenol.

    Carboxylation: The carboxylic acid groups are often introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted by nucleophiles in reactions with reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol, ammonia in liquid ammonia.

Major Products Formed

    Oxidation: 3,4,6-Trifluoro-5-sulfonylbenzene-1,2-dicarboxylic acid.

    Reduction: 3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms, which can enhance binding affinity and specificity.

    Medicine: Explored for its potential in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism by which 3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid exerts its effects depends on its specific application:

    Enzyme Inhibition: The fluorine atoms can form strong interactions with enzyme active sites, enhancing inhibitory effects.

    Drug Action: The compound can interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions facilitated by the fluorine and sulfanyl groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,6-Trifluorobenzoic acid: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.

    5-Sulfanylbenzene-1,2-dicarboxylic acid: Lacks the fluorine atoms, which can reduce its effectiveness in applications requiring strong binding interactions.

    3,4,6-Trifluoro-5-methylbenzene-1,2-dicarboxylic acid:

Uniqueness

3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid is unique due to the combination of fluorine atoms and a sulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced stability in harsh conditions.

Eigenschaften

CAS-Nummer

112056-11-8

Molekularformel

C8H3F3O4S

Molekulargewicht

252.17 g/mol

IUPAC-Name

3,4,6-trifluoro-5-sulfanylphthalic acid

InChI

InChI=1S/C8H3F3O4S/c9-3-1(7(12)13)2(8(14)15)4(10)6(16)5(3)11/h16H,(H,12,13)(H,14,15)

InChI-Schlüssel

JXVICXPMIXTSIU-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)S)F)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.